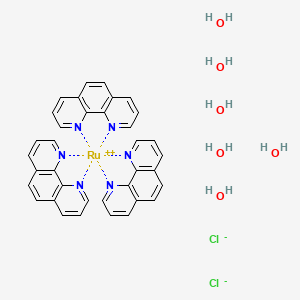
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is a coordination compound with the formula [Ru(phen)3]Cl2·6H2O. It is known for its distinctive red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Scientific Research Applications
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic transformations.
Biology: The compound is studied for its interactions with DNA and its potential as a photodynamic therapy agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to generate reactive oxygen species under light irradiation.
Industry: It is used in the development of light-emitting devices and sensors .
Mechanism of Action
The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then interact with biological molecules, leading to various effects such as DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride monohydrate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is unique due to its specific ligand arrangement and its photophysical properties. Compared to similar compounds, it has distinct absorption and emission spectra, making it particularly useful in applications requiring precise photochemical control .
Properties
Molecular Formula |
C36H36Cl2N6O6Ru |
|---|---|
Molecular Weight |
820.7 g/mol |
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
InChI Key |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


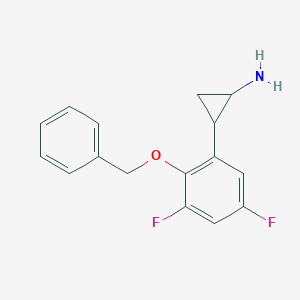
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
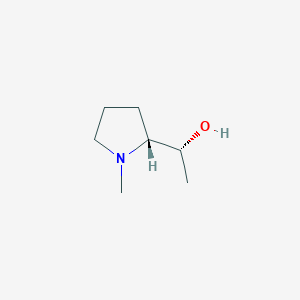
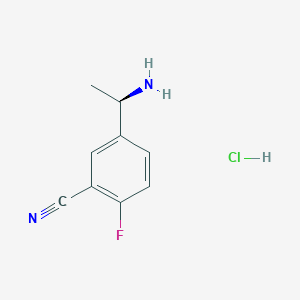

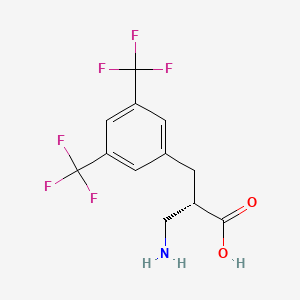

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
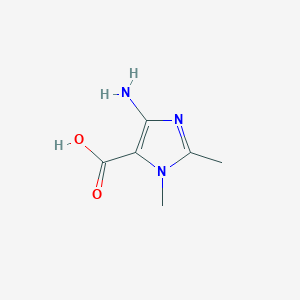
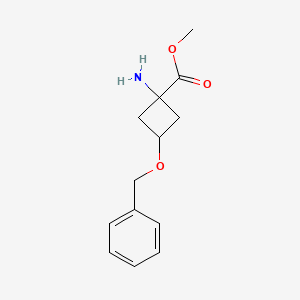
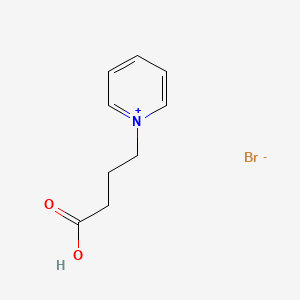
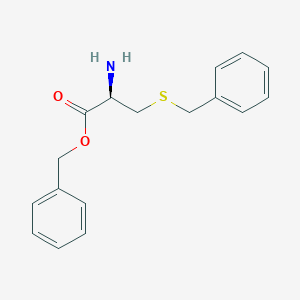
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
